An In-depth Technical Guide to 1-(4-Trifluoromethylphenyl)piperidin-4-ol
An In-depth Technical Guide to 1-(4-Trifluoromethylphenyl)piperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential pharmacological relevance of 1-(4-trifluoromethylphenyl)piperidin-4-ol. This compound belongs to a class of fluorinated piperidine derivatives that are of significant interest in medicinal chemistry due to their potential interactions with various biological targets. This document consolidates available data on its chemical characteristics, provides a detailed hypothetical experimental protocol for its synthesis and characterization, and explores its potential biological activities based on the known pharmacology of structurally related molecules.
Chemical and Physical Properties
1-(4-Trifluoromethylphenyl)piperidin-4-ol is a piperidine derivative characterized by the presence of a trifluoromethylphenyl group attached to the piperidine nitrogen. The trifluoromethyl group is a common bioisostere for a methyl group and is known to enhance metabolic stability and receptor binding affinity.
Table 1: Chemical and Physical Properties of 1-(4-Trifluoromethylphenyl)piperidin-4-ol and a Related Analogue
| Property | 1-(4-Trifluoromethylphenyl)piperidin-4-ol | 1-(4-(Trifluoromethyl)phenyl)piperidine-4-carboxylic acid |
| CAS Number | 681508-70-3 | 607354-69-8 |
| Molecular Formula | C₁₂H₁₄F₃NO | C₁₃H₁₄F₃NO₂ |
| Molecular Weight | 245.24 g/mol | 273.25 g/mol |
| Appearance | White to off-white solid (predicted) | White to off-white crystalline solid |
| Melting Point | Data not available | 150-155 °C |
| Boiling Point | Predicted: 363.3±42.0 °C | Data not available |
| Solubility | Predicted to have moderate solubility in common organic solvents like ethanol, methanol, and DMSO, and sparingly soluble in water. | Moderately soluble in ethanol, methanol, and DMSO; sparingly soluble in water. |
Synthesis and Characterization: A Detailed Protocol
Hypothetical Synthesis Protocol
This protocol describes a potential method for the synthesis of 1-(4-trifluoromethylphenyl)piperidin-4-ol.
Reaction Scheme:
Materials:
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4-Hydroxypiperidine
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1-Fluoro-4-(trifluoromethyl)benzene
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Potassium carbonate (K₂CO₃)
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Dimethyl sulfoxide (DMSO)
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Ethyl acetate
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexane
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Ethyl acetate
Procedure:
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To a solution of 4-hydroxypiperidine (1.0 eq) in anhydrous DMSO, add potassium carbonate (2.0 eq).
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Stir the mixture at room temperature for 15 minutes.
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Add 1-fluoro-4-(trifluoromethyl)benzene (1.2 eq) to the reaction mixture.
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Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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After completion of the reaction, cool the mixture to room temperature and pour it into cold water.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 1-(4-trifluoromethylphenyl)piperidin-4-ol.
Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expected signals would include aromatic protons from the trifluoromethylphenyl ring, and protons from the piperidine ring, including the methine proton at the 4-position and the methylene protons at the 2, 3, 5, and 6-positions. The hydroxyl proton may appear as a broad singlet.
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¹³C NMR: Expected signals would include carbons of the trifluoromethylphenyl ring (including the CF₃ carbon, which will show a characteristic quartet due to C-F coupling), and the carbons of the piperidine ring.
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Fourier-Transform Infrared (FTIR) Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch of the alcohol, C-H stretches (aromatic and aliphatic), C-N stretching, and C-F stretching of the trifluoromethyl group.
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Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (245.24 g/mol ).
Potential Biological Activity and Signaling Pathways
The pharmacological profile of 1-(4-trifluoromethylphenyl)piperidin-4-ol has not been extensively studied. However, based on the structure-activity relationships of related trifluoromethylphenyl piperidine and piperazine derivatives, it is plausible that this compound may interact with monoamine transporters, such as the serotonin transporter (SERT) and the dopamine transporter (DAT).
Serotonergic System
Derivatives of 1-(m-trifluoromethylphenyl)piperazine are known to act as serotonin receptor agonists. Specifically, they can inhibit the binding of serotonin to brain membranes and decrease serotonin turnover, which is consistent with agonistic activity at serotonin receptors. The para-substituted analogue, 1-(4-trifluoromethylphenyl)piperazine (pTFMPP), is known as a serotonergic releasing agent[1]. Given these precedents, 1-(4-trifluoromethylphenyl)piperidin-4-ol could potentially modulate serotonergic signaling.
Dopaminergic System
Numerous piperidine analogues have been investigated for their affinity and selectivity for the dopamine transporter (DAT)[2][3]. The binding of these compounds to DAT can inhibit the reuptake of dopamine from the synaptic cleft, leading to an increase in extracellular dopamine levels and prolonged activation of postsynaptic dopamine receptors. This mechanism is central to the action of many therapeutic agents and substances of abuse.
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Caption: Potential mechanism of action via dopamine transporter (DAT) inhibition.
Safety and Handling
Detailed safety information for 1-(4-trifluoromethylphenyl)piperidin-4-ol is not available. However, based on safety data sheets for structurally similar compounds, the following precautions should be observed.
Hazard Statements (Predicted):
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May be harmful if swallowed.
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Causes skin irritation.
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Causes serious eye irritation.
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May cause respiratory irritation.
Precautionary Measures:
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection[4][5][6][7].
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Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area[4][5][6][7]. Wash hands thoroughly after handling[4][5][6][7].
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Storage: Store in a well-ventilated place. Keep container tightly closed[4][5][6][7].
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First Aid:
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If on skin: Wash with plenty of soap and water[7].
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If inhaled: Remove person to fresh air and keep comfortable for breathing[4].
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If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[6][7].
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If swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician[4].
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Conclusion
1-(4-Trifluoromethylphenyl)piperidin-4-ol is a compound with potential for further investigation in the field of medicinal chemistry. Its structural features suggest possible interactions with key neurological targets, particularly monoamine transporters. This technical guide has provided a summary of its known chemical properties and a framework for its synthesis and characterization. Further experimental studies are required to fully elucidate its pharmacological profile and therapeutic potential.
Experimental Workflows
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Caption: General workflow for the synthesis and characterization.
References
- 1. 1-(4-(Trifluoromethyl)phenyl)piperazine - Wikipedia [en.wikipedia.org]
- 2. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine - Google Patents [patents.google.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. peptide.com [peptide.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. enamine.enamine.net [enamine.enamine.net]
